molecular formula C11H10BrN3O2 B1532511 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole CAS No. 942920-12-9

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1532511
CAS No.: 942920-12-9
M. Wt: 296.12 g/mol
InChI Key: FVDDHDMMSRVABH-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the ethyl group: Alkylation using ethyl halides in the presence of a base.

    Introduction of the nitrophenyl group: This can be achieved through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the ethyl group or pyrazole ring.

    Reduction: 4-Bromo-1-ethyl-3-(4-aminophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitrophenyl group could play a role in binding interactions, while the bromine and ethyl groups might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Lacks the nitro group, which may result in different reactivity and applications.

    4-Bromo-1-methyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its chemical properties.

    1-Ethyl-3-(4-nitrophenyl)-1H-pyrazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

Uniqueness

The presence of both the bromine atom and the nitrophenyl group in 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDDHDMMSRVABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254762
Record name 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942920-12-9
Record name 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942920-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 4-bromo-3-(4-nitrophenyl)-1H-pyrazole (485 mmol) in N,N-dimethylformamide (1000 mL) was slowly treated with sodium hydride (485 mmol) and then iodoethane (582 mmol). The reaction mixture was stirred for 30 minutes at room temperature and then poured into ice-water (1000 mL). Product precipitated out of solution and was collected by filtration, washed with water (4×500 mL) and dried to provide the title product as a light brown powder (94%). ESMS [M+H]+: 297.2
Quantity
485 mmol
Type
reactant
Reaction Step One
Quantity
485 mmol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
582 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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